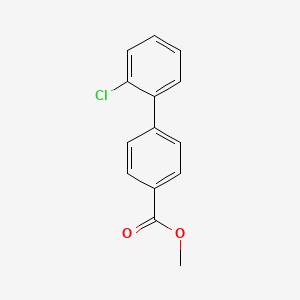

Methyl 2'-chloro-1,1'-biphenyl-4-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(2-chlorophenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGXAENJUYIBDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’-chloro-1,1’-biphenyl-4-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between 2’-chloro-1,1’-biphenyl-4-boronic acid and methyl 4-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of Methyl 2’-chloro-1,1’-biphenyl-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-chloro-1,1’-biphenyl-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2’ position can be substituted by nucleophiles such as amines or thiols.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Electrophilic Aromatic Substitution: The biphenyl core can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solution.

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or bromine for bromination in the presence of a catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted biphenyl derivatives.

Ester Hydrolysis: Formation of 2’-chloro-1,1’-biphenyl-4-carboxylic acid.

Electrophilic Aromatic Substitution: Formation of nitro or bromo derivatives of the biphenyl compound.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2'-chloro-1,1'-biphenyl-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic properties.

Key Studies:

- Antihypertensive Agents : Research indicates that derivatives of biphenyl carboxylates exhibit activity as antihypertensive agents, particularly in the synthesis of compounds similar to telmisartan and ramipril .

- Anti-inflammatory Properties : Compounds derived from this compound have shown promise in anti-inflammatory drug development. For instance, studies have indicated that modifications to the biphenyl structure can enhance anti-inflammatory activity .

Synthesis and Chemical Reactions

The compound is frequently utilized as a building block in organic synthesis, particularly in reactions such as Suzuki-Miyaura coupling and other cross-coupling methods.

Synthesis Techniques:

- One-Pot Synthesis : A notable method involves a one-pot reaction where 4'-methyl-2-cyanobiphenyl is hydrolyzed to yield this compound. This method is advantageous due to its environmental benefits and reduced waste production .

| Reaction Type | Description |

|---|---|

| Hydrolysis | Converts cyanobiphenyl derivatives to carboxylates. |

| Esterification | Forms esters from carboxylic acids using alcohols under acidic conditions. |

Material Science Applications

In material science, this compound is investigated for its potential use in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

Research Insights:

- Organic Semiconductors : Studies have shown that biphenyl derivatives can enhance charge transport properties in organic semiconductor applications.

- Light Emitting Diodes : The compound's structural properties make it suitable for incorporation into polymer matrices used in LEDs, contributing to improved efficiency and stability .

Environmental Considerations

The synthesis of this compound has been approached with a focus on green chemistry principles. Techniques that minimize waste and utilize environmentally friendly solvents are being developed.

Green Synthesis Methods:

- Reduced Solvent Use : Innovations in synthesis methods aim to reduce the volume of solvents required while maintaining high yields .

Case Study 1: Synthesis Optimization

A study conducted on the optimization of synthesis methods for this compound highlighted the advantages of using one-pot reactions over traditional multi-step processes. The findings indicated significant reductions in time and resource usage while achieving comparable yields.

A comprehensive evaluation of the biological activities of this compound derivatives demonstrated their potential as enzyme inhibitors. The study provided quantitative data supporting their efficacy against specific targets relevant to drug development.

Mechanism of Action

The mechanism of action of Methyl 2’-chloro-1,1’-biphenyl-4-carboxylate involves its interaction with specific molecular targets. The chlorine atom and the ester group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles. Additionally, the ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| Methyl 2'-Chloro-1,1'-Biphenyl-4-Carboxylate | 89900-96-9 | Cl (2'), COOCH₃ (4) | C₁₄H₁₁ClO₂ | 246.69 | Ester, Chloro |

| 3'-Chloro-4'-Methyl[1,1'-Biphenyl]-2-Carboxylic Acid | 71501-51-4 | Cl (3'), CH₃ (4'), COOH (2) | C₁₄H₁₁ClO₂ | 246.69 | Carboxylic Acid, Chloro, Methyl |

| 4'-Chloro-2-Methoxy-3'-Methyl[1,1'-Biphenyl]-4-Carboxylic Acid | N/A | Cl (4'), OCH₃ (2), CH₃ (3'), COOH (4) | C₁₅H₁₃ClO₃ | 276.71 | Carboxylic Acid, Methoxy, Chloro, Methyl |

| 2'-Chloro-2-Fluoro-4'-Methyl-[1,1'-Biphenyl]-4-Carboxylic Acid | 1262008-90-1 | Cl (2'), F (2), CH₃ (4'), COOH (4) | C₁₄H₁₀ClFO₂ | 264.68 | Carboxylic Acid, Chloro, Fluoro, Methyl |

Research Findings and Data Gaps

- Synthetic Utility: this compound is a precursor in fungicide development, as biphenyl esters are key intermediates in phenoxyalkanoic acid amide synthesis (e.g., Patent Office Journal compounds) .

- Data Limitations : Critical parameters like solubility, logP, and exact boiling points for the target compound and its analogs remain unreported in the available literature .

Biological Activity

Methyl 2'-chloro-1,1'-biphenyl-4-carboxylate is a biphenyl derivative that has gained attention in recent years due to its potential biological activities, particularly in cancer research. This compound is notable for its structural characteristics that may influence its interaction with biological targets. The following sections will explore its biological activity, including mechanisms of action, efficacy in various models, and research findings.

Chemical Structure and Properties

This compound features a biphenyl core with a carboxylate group and a chlorine substituent. This configuration may enhance its lipophilicity and ability to penetrate cellular membranes, which is crucial for its bioactivity.

The primary mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific protein interactions crucial for cancer cell proliferation. Research indicates that compounds within the biphenyl family can disrupt the dimerization of c-Myc with Max, a critical step in the regulation of oncogenic transcription factors .

Key Findings:

- Inhibition of c-Myc-Max Dimerization : Studies have shown that this compound can inhibit the formation of the c-Myc-Max complex, leading to reduced transcriptional activity associated with cell growth and proliferation .

- Cell Cycle Arrest : The compound has been reported to induce G0/G1 phase arrest in cancer cell lines, suggesting a mechanism that halts cell division and promotes apoptosis in malignant cells .

Efficacy in Cell Lines

The biological activity of this compound has been evaluated across various cancer cell lines.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 25.0 ± 3.5 | Induces apoptosis |

| MCF-7 (Breast Cancer) | 30.0 ± 5.0 | Inhibits proliferation |

| DU145 (Prostate Cancer) | 20.0 ± 4.0 | Causes G0/G1 phase arrest |

These results indicate that this compound exhibits significant cytotoxicity against multiple cancer types, highlighting its potential as an anticancer agent.

Case Study 1: Lung Cancer Model

In a recent study involving A549 lung cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the disruption of c-Myc signaling pathways, leading to apoptosis .

Case Study 2: Breast Cancer Treatment

Another investigation focused on MCF-7 breast cancer cells demonstrated that the compound effectively reduced cell proliferation by inducing cell cycle arrest at the G0/G1 phase. This effect was linked to decreased expression levels of cyclin D and CDK4 .

Q & A

Q. What catalytic systems are optimal for synthesizing Methyl 2'-chloro-1,1'-biphenyl-4-carboxylate via Suzuki-Miyaura coupling, and how do reaction conditions influence yield?

The Suzuki-Miyaura coupling is a key method for constructing biphenyl esters. Palladium catalysts like chloro(2’-amino-1,1’-biphenyl-2-yl)palladium(II) dimer (CAS 847616-85-7) are effective due to their air stability and high activity in cross-coupling reactions . Key factors include:

- Catalyst loading : 1–2 mol% to balance cost and efficiency.

- Base selection : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., THF/DMF) to facilitate transmetalation.

- Temperature : 80–100°C for 12–24 hours, monitored by TLC or HPLC.

Yield optimization requires careful control of steric hindrance from the chloro substituent, which may slow coupling kinetics. Pre-activation of boronic acids (e.g., as pinacol esters) can improve reactivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- HPLC/MS : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5) to assess purity (>98%) and detect byproducts (e.g., dechlorinated analogs) .

- NMR spectroscopy : Compare ¹H/¹³C NMR data with similar biphenyl esters. The chloro substituent at the 2'-position will deshield adjacent protons (δ ~7.4–7.6 ppm), while the ester carbonyl appears at ~168–170 ppm in ¹³C NMR .

- Melting point : Consistency with literature values (if available) ensures crystallinity and phase purity.

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in melting points or spectral data observed in this compound derivatives?

Discrepancies often arise from:

- Polymorphism : Recrystallize from ethanol/water mixtures to isolate the thermodynamically stable form.

- Residual solvents : Use TGA to detect solvent traces (<0.5% w/w) and optimize drying protocols (e.g., vacuum desiccation at 40°C) .

- Stereochemical impurities : Chiral HPLC with cellulose-based columns can separate enantiomers if asymmetric synthesis is involved. Computational modeling (DFT) can predict NMR shifts and verify assignments .

Q. How do steric and electronic effects of the 2'-chloro substituent influence the reactivity of this compound in cross-coupling or photochemical studies?

- Steric hindrance : The ortho-chloro group reduces accessibility to the biphenyl core, requiring bulky ligands (e.g., XPhos) in coupling reactions to prevent catalyst poisoning .

- Electronic effects : The electron-withdrawing chloro group increases the electrophilicity of the biphenyl system, enhancing reactivity in nucleophilic aromatic substitution (e.g., with amines or alkoxides). UV-Vis studies can track charge-transfer interactions in photochemical applications .

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in derivatization reactions .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Storage : Keep in amber vials under inert gas (N₂/Ar) at 2–8°C to avoid hydrolysis of the ester group. Desiccants (e.g., silica gel) prevent moisture uptake .

- Handling : Use gloveboxes for air-sensitive reactions. LC-MS monitoring every 6 months ensures stability.

- Waste disposal : Neutralize with dilute NaOH before incineration to minimize environmental release .

Q. How can researchers design experiments to study the ecological impact of this compound degradation byproducts?

- Hydrolysis studies : Simulate environmental conditions (pH 5–9, 25–40°C) to identify breakdown products (e.g., 2'-chlorobiphenyl-4-carboxylic acid) via LC-HRMS .

- Toxicity assays : Use Daphnia magna or algal models (OECD 201/202 guidelines) to assess acute/chronic effects. Compare with polychlorinated biphenyl (PCB) toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.